Nod-IN-1

概述

描述

NOD-IN-1 是一种有效的核苷酸结合寡聚化域样受体抑制剂,专门针对核苷酸结合寡聚化域 1 和核苷酸结合寡聚化域 2。这些受体通过检测细胞内细菌成分并启动炎症反应在先天免疫反应中发挥至关重要的作用 .

准备方法

合成路线和反应条件: NOD-IN-1 的合成涉及多个步骤,从制备核心吲哚骨架开始。关键步骤包括:

吲哚核的形成: 这通常通过费歇尔吲哚合成或类似方法实现。

功能化: 然后用各种取代基对吲哚核进行功能化,以获得所需的化学结构。这涉及磺酰化和酯化等反应。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及自动化合成和高通量纯化方法 .

化学反应分析

反应类型: NOD-IN-1 经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化以形成各种氧化衍生物。

还原: 还原反应可以修饰吲哚骨架上的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷烃或磺酰氯等试剂.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生各种氧化的吲哚衍生物,而取代可以在吲哚骨架上引入不同的官能团 .

科学研究应用

NOD-IN-1 在科学研究中具有广泛的应用:

化学: 它被用作工具化合物来研究核苷酸结合寡聚化域样受体的功能及其在各种化学途径中的作用。

生物学: this compound 用于生物学研究,以研究先天免疫和炎症的机制。

医学: 该化合物正在探索其在治疗炎症性疾病和与免疫失调相关的疾病中的潜在治疗应用。

作用机制

NOD-IN-1 通过抑制核苷酸结合寡聚化域 1 和核苷酸结合寡聚化域 2 受体的活性发挥作用。这些受体检测细胞内细菌成分,并通过激活活化的 B 细胞的核因子 κ 轻链增强子以及丝裂原活化蛋白激酶途径启动炎症反应。 通过抑制这些受体,this compound 降低了炎症反应并调节免疫信号传导 .

类似化合物:

Noditinib-1: 另一种核苷酸结合寡聚化域样受体抑制剂,但对核苷酸结合寡聚化域 1 具有更高的选择性。

NLRP3-IN-22: 靶向另一组核苷酸结合寡聚化域样受体,特别是含有 3 个的核苷酸结合寡聚化域样受体家族 pyrin 结构域.

独特性: this compound 在对核苷酸结合寡聚化域 1 和核苷酸结合寡聚化域 2 受体的双重抑制活性方面是独一无二的。 这种平衡的活性使其成为研究这些受体在免疫反应中的联合作用的有价值工具 .

相似化合物的比较

Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.

Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .

属性

IUPAC Name |

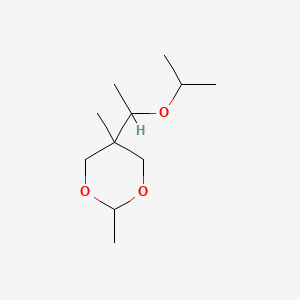

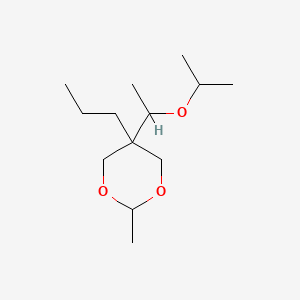

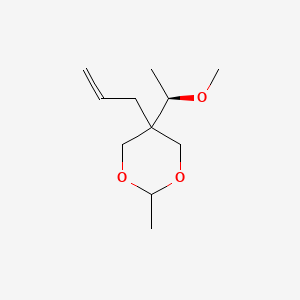

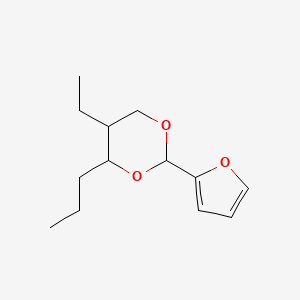

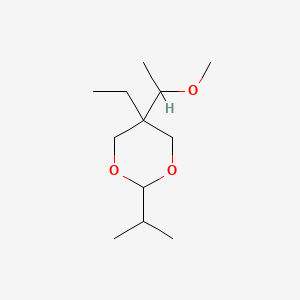

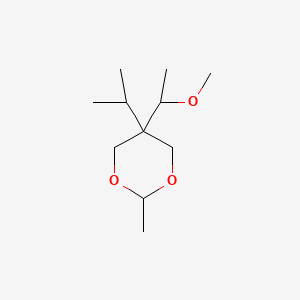

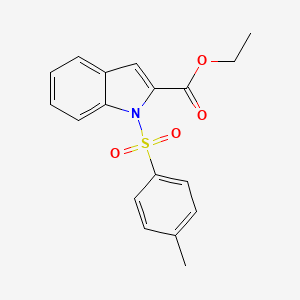

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOGUKIYRAILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does this compound affect the NOD-like receptor signaling pathway?

A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does this compound influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of this compound activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of this compound in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has this compound been investigated in other models of inflammation?

A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can this compound modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of this compound?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has this compound been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。